molecular formula C11H13N3O B2687864 2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860784-95-8

2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2687864
CAS No.: 860784-95-8
M. Wt: 203.245
InChI Key: GIBVIGUBSJKRJZ-UHFFFAOYSA-N
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Description

2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

The compound has been identified in the context of neurokinin-1 (NK1) receptor antagonism, which is significant for its potential application in treating conditions like emesis and depression. One study discusses a water-soluble NK1 receptor antagonist that showcases high affinity and effectiveness in pre-clinical tests for these conditions (Harrison et al., 2001).

Antioxidant Activity

Another research avenue explores the antioxidant properties of triazol-3-one derivatives. A study synthesized new compounds and analyzed their in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity, suggesting potential applications in oxidative stress-related conditions (Yüksek et al., 2015).

Molecular Structure Studies

The structural aspects of triazol-3-one derivatives have been a focus, with research on their crystalline forms and interaction potentials. Studies include investigations into the crystal structures, spectral analyses, and theoretical studies to understand the molecular arrangements and potential applications in materials science (Ahmed et al., 2016).

Cycloaddition Reactions

Research into the cycloaddition reactions of aryl azides and alkynes, facilitated by catalysts in the presence of triazol-3-one derivatives, showcases the compound's relevance in synthetic chemistry for creating 1,5-disubstituted 1,2,3-triazoles. This process is noted for higher yields and cleaner products under specific conditions, indicating its utility in chemical synthesis and drug development (Rasmussen et al., 2007).

Antimicrobial Activity

There is also interest in the antimicrobial activities of triazol-3-one derivatives. Some compounds synthesized from reactions involving this chemical structure have shown good or moderate activities against various microorganisms, indicating potential for developing new antimicrobial agents (Bektaş et al., 2007).

Supramolecular Structures

Lastly, the formation of supramolecular structures involving triazol-3-one derivatives has been studied. This research highlights the compound's ability to form stable structures through noncovalent interactions, relevant for materials science and nanoengineering (Samigullina et al., 2021).

Properties

IUPAC Name

2,5-dimethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-4-6-10(7-5-8)14-9(2)12-13(3)11(14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBVIGUBSJKRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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